molecular formula C15H16BrF2NO B2727424 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one CAS No. 2097923-77-6

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one

Cat. No. B2727424
CAS RN: 2097923-77-6
M. Wt: 344.2
InChI Key: HMKUCLCYUJPQSZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one, also known as BDB, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. BDB belongs to the class of compounds known as spirocyclic ketones, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Crystallography and Molecular Structures

Research in crystallography has explored compounds with structural similarities to "2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one", revealing insights into hydrogen-bonding patterns and molecular configurations. For example, studies on enaminones like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues have been characterized by intricate hydrogen-bonding networks, demonstrating how these molecular interactions contribute to the stability of the crystal structures (Balderson et al., 2007).

Synthetic Chemistry and Methodology

In the realm of synthetic chemistry, the focus has been on developing novel methodologies for constructing complex molecular architectures. For instance, the synthesis of spirocyclopropanes from benzylidenemalononitriles and arylisoxazol-5(4H)-ones via Michael halogenation initiated ring closure (MHIRC) represents a significant advancement. This method facilitates the stereoselective formation of spirobicycles, underscoring the potential for creating compounds with intricate structures and high functional diversity (Vereshchagin et al., 2016).

Molecular Pharmacology

Research into the pharmacological applications of structurally related compounds has uncovered their potential as HIV entry inhibitors. The study of allosteric noncompetitive antagonists of the CCR5 receptor, such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, highlights the intricate receptor-based mechanisms of action and their implications for HIV treatment strategies (Watson et al., 2005).

properties

IUPAC Name

2-(4-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrF2NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKUCLCYUJPQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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